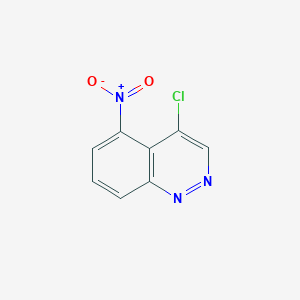

4-Chloro-5-nitrocinnoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-5-nitrocinnoline is an organic compound with the molecular formula C₈H₄ClN₃O₂ It is a derivative of cinnoline, characterized by the presence of a chlorine atom at the 4th position and a nitro group at the 5th position on the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-nitrocinnoline typically involves the nitration of 4-chlorocinnoline. The process begins with the chlorination of cinnoline to introduce the chlorine atom at the 4th position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-nitrocinnoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

Reduction: 4-Amino-5-nitrocinnoline.

Substitution: 4-Amino-5-nitrocinnoline derivatives depending on the nucleophile used.

Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Antitumor Properties

4-Chloro-5-nitrocinnoline has shown significant potential as an antimicrobial and antitumor agent. Research indicates that derivatives of this compound exhibit activity against various cancer cell lines, including H460 (lung cancer) and HT-29 (colon cancer) cells. Additionally, studies have demonstrated its efficacy against Leishmania species, suggesting its potential use in treating leishmaniasis and Chagas disease .

Table 1: Antimicrobial and Antitumor Activity of this compound Derivatives

| Study | Cell Line/Pathogen | Activity Observed |

|---|---|---|

| Study 1 | H460 (lung cancer) | Significant potency |

| Study 2 | HT-29 (colon cancer) | Significant potency |

| Study 3 | Leishmania species | Effective treatment |

Agrochemical Applications

This compound is utilized as an intermediate in the synthesis of various agrochemicals, including herbicides and insecticides. Its derivatives have been studied for their effectiveness against pests and diseases affecting crops, contributing to agricultural productivity. The compound's structure allows for modifications that enhance its efficacy as a pesticide .

Case Study: Synthesis of Herbicides

Research has demonstrated the synthesis of novel herbicides using this compound as a precursor. These compounds have shown improved efficacy against common agricultural pests while maintaining safety profiles suitable for crop protection .

Material Science Applications

Conductive Polymers and Organic Electronics

The unique electronic properties of this compound make it a valuable material in the development of conductive polymers and organic electronic devices. Its ability to enhance the electrochemical performance of batteries and supercapacitors has been explored, indicating potential applications in energy storage technologies .

Table 2: Material Science Applications of this compound

| Application | Description |

|---|---|

| Conductive Polymers | Used as a building block for synthesizing new materials |

| Organic Electronics | Enhances performance in batteries and supercapacitors |

Several studies highlight the biological activity of this compound derivatives:

- Antitumor Activity : A series of quinoline derivatives were evaluated for their antitumor properties against various cancer cell lines, showcasing significant potency.

- Antimicrobial Efficacy : Research highlighted the effectiveness of nitro and halogenated derivatives against Leishmania species, indicating potential for new treatments for leishmaniasis .

Mechanism of Action

The mechanism of action of 4-Chloro-5-nitrocinnoline is primarily based on its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in substitution reactions, further modifying the compound’s activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-Chloro-5-nitrocinnoline can be compared with other cinnoline derivatives such as:

4-Chlorocinnoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitrocinnoline: Lacks the chlorine atom, affecting its substitution reactions.

4,5-Dichlorocinnoline:

The presence of both chlorine and nitro groups in this compound makes it unique and versatile for various chemical and biological applications.

Biological Activity

4-Chloro-5-nitrocinnoline is a synthetic compound belonging to the class of nitro-substituted heterocyclic compounds. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H6ClN3O2. The structure features a cinnoline ring, which is important for its biological activity. The presence of chlorine and nitro groups contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 211.62 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMSO |

| Log P | 1.5 |

Antimicrobial Activity

Research indicates that nitro-substituted compounds exhibit significant antimicrobial properties. A study highlighted that derivatives of nitrocinnoline, including this compound, showed promising activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antitumor Activity

This compound has been evaluated for its antitumor effects in several studies. One notable study demonstrated that it inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound was shown to interact with DNA, leading to the disruption of replication processes in cancer cells .

Case Studies

- Antileishmanial Activity : A recent investigation into nitro-substituted compounds revealed that this compound exhibited significant antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The compound's IC50 value was determined to be lower than that of traditional treatments, suggesting its potential as a novel therapeutic agent .

- Antitrypanosomal Activity : Another study assessed the efficacy of this compound against Trypanosoma cruzi, the pathogen responsible for Chagas disease. The results indicated that the compound effectively reduced parasite viability in vitro, supporting its potential use in treating this neglected tropical disease .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids. The nitro group is particularly important in this regard, as it can undergo reduction to form reactive species that induce cellular damage .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics, with high intestinal permeability and moderate blood-brain barrier penetration . However, toxicity assessments are necessary to evaluate safety profiles before clinical application.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Human Intestinal Absorption | High (0.9751) |

| Blood-Brain Barrier Penetration | Moderate (0.9783) |

| Ames Test | Positive |

Properties

Molecular Formula |

C8H4ClN3O2 |

|---|---|

Molecular Weight |

209.59 g/mol |

IUPAC Name |

4-chloro-5-nitrocinnoline |

InChI |

InChI=1S/C8H4ClN3O2/c9-5-4-10-11-6-2-1-3-7(8(5)6)12(13)14/h1-4H |

InChI Key |

IOXVKUCNFYRAAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=N2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.